Biochemical IC₅₀: 3.8‑Fold More Potent than the First‑in‑Class Substrate‑Competitive Inhibitor UNC0379
MS2177 demonstrates a 3.8‑fold lower biochemical IC₅₀ than its predecessor UNC0379. In the same scintillation proximity assay format, MS2177 inhibits SETD8 with an IC₅₀ of 1.9 μM (σ = 1.05 μM, n = 4), compared to UNC0379's reported IC₅₀ of 7.3 μM [1][2].
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.9 μM (σ = 1.05 μM, n = 4) |
| Comparator Or Baseline | UNC0379 (first‑generation SETD8 inhibitor): IC₅₀ = 7.3 μM |
| Quantified Difference | 3.8‑fold improvement (7.3 μM / 1.9 μM) |
| Conditions | SETD8 scintillation proximity assay (SPA) using [³H]‑SAM and H4 peptide substrate |
Why This Matters
Higher potency reduces the amount of compound required per experiment, lowering solvent‑induced artifacts and improving assay robustness in high‑throughput screening.
- [1] Butler KV, Ma A, Yu W, Li F, Tempel W, Babault N, Pittella-Silva F, Shao J, Wang J, Luo M, Vedadi M, Brown PJ, Arrowsmith CH, Jin J. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase. J Med Chem. 2016;59(21):9881-9889. doi:10.1021/acs.jmedchem.6b01244. View Source
- [2] Ma A, Yu W, Li F, Bleich RM, Herold JM, Butler KV, Norris JL, Korboukh V, Tripathy A, Janzen WP, Arrowsmith CH, Frye SV, Vedadi M, Brown PJ, Jin J. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8. J Med Chem. 2014;57(15):6822-6833. doi:10.1021/jm500871s. View Source
